Bicyclo[2.2.1]heptan-2-ol;nitric acid
Description
Bicyclo[2.2.1]heptan-2-ol (norborneol or norbornyl alcohol) is a bicyclic monoterpene alcohol with the molecular formula C₇H₁₂O (molecular weight: 112.17 g/mol) and CAS Registry Number 1632-68-4 . Its structure consists of a norbornane skeleton with a hydroxyl group at the 2-position. The compound exhibits stereoisomerism, with endo and exo configurations influencing its physical and chemical properties . Key applications include its role as a chiral building block in organic synthesis and as a component in essential oils .
Properties
CAS No. |
21301-95-1 |
|---|---|
Molecular Formula |
C7H13NO4 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptan-2-ol;nitric acid |
InChI |
InChI=1S/C7H12O.HNO3/c8-7-4-5-1-2-6(7)3-5;2-1(3)4/h5-8H,1-4H2;(H,2,3,4) |
InChI Key |
XLXUTOLDCSSEMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2O.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptan-2-ol can be synthesized through several methods. One common approach involves the reduction of norcamphor using sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ether or tetrahydrofuran as the solvent, under reflux conditions .
Another method involves the hydroboration-oxidation of norbornene. In this process, norbornene reacts with borane to form a trialkylborane intermediate, which is subsequently oxidized using hydrogen peroxide in the presence of a base, such as sodium hydroxide, to yield bicyclo[2.2.1]heptan-2-ol .
Industrial Production Methods
Industrial production of bicyclo[2.2.1]heptan-2-ol often employs catalytic hydrogenation of norbornene. This method utilizes a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to norcamphor using oxidizing agents like chromic acid or potassium permanganate.
Reduction: The compound can be further reduced to norbornane using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Norcamphor.
Reduction: Norbornane.
Substitution: Various substituted norbornyl derivatives depending on the reagent used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptan-2-ol depends on its specific application. In chemical reactions, its rigid structure and stereochemistry influence the reaction pathways and outcomes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituted Derivatives: Methyl and Trimethyl Variants
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
- Molecular Formula : C₁₀H₁₈O
- Molecular Weight : 154.25 g/mol
- CAS Registry : 10385-78-1
- Key Features :
Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-
Ester Derivatives: Acetates and Formates
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate (Bornyl acetate)
- Molecular Formula : C₁₂H₂₀O₂
- Molecular Weight : 196.29 g/mol
- CAS Registry: Not explicitly listed, but stereoisomers include exo-bornyl acetate (MFCD00029119) .
- Key Features: A major volatile organic compound (VOC) in essential oils (e.g., Ferula gummosa), contributing to anticancer activity in nanoemulsions . Absent in some plant extracts (e.g., A. holophylla), highlighting species-specific biosynthesis .
Bicyclo[2.2.1]heptan-2-yl acetate (Norbornyl acetate)
Hydroxymethyl and Functionalized Derivatives
5-Hydroxymethyl-6-(1-hydroxy-1-methylethyl)bicyclo[2.2.1]heptan-2-ol
Structural and Functional Comparison Tables
Table 1: Molecular Properties
Stereochemical and Analytical Considerations
- Stereoisomerism : The endo and exo configurations of substituents significantly impact boiling points, solubility, and biological activity. For example, exo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol (CAS 464-43-7) is distinct from its endo counterpart in chromatographic retention .
- Analytical Data: GC-MS: Retention indices (RI) for norborneol on non-polar columns: RI = 1286 (Suárez et al., 2005) . IR Spectroscopy: Characteristic O-H stretch at ~3300 cm⁻¹ and C-O stretch at ~1050 cm⁻¹ .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing bicyclo[2.2.1]heptan-2-ol, and how is its structure confirmed experimentally?
- Methodological Answer : Synthesis often involves esterification of bicyclic precursors followed by hydrolysis. For example, acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be hydrolyzed to yield the alcohol . Structural confirmation relies on IR spectroscopy (O-H stretch ~3200–3600 cm⁻¹) and 1H NMR (distinct proton environments, e.g., bridgehead H at δ 1.5–2.5 ppm with coupling constants reflecting bicyclic strain) . NIST data provide reference spectra for stereoisomers (e.g., (1S,2R,4R)-configured derivatives) .
Q. How does stereochemistry impact the physicochemical properties of bicyclo[2.2.1]heptan-2-ol derivatives?
- Methodological Answer : Stereoisomers (e.g., endo vs. exo configurations) exhibit distinct melting points, solubilities, and reactivity. For instance, (1R,2R,4R,7S)-configured derivatives with dimethylamino substituents show altered hydrogen-bonding capacity compared to their stereochemical counterparts . Chiral chromatography (e.g., HPLC with chiral stationary phases) or X-ray crystallography resolves enantiomers .
Advanced Research Questions
Q. What reaction mechanisms govern the nitration of bicyclo[2.2.1]heptan-2-ol derivatives with nitric acid?
- Methodological Answer : Nitration typically proceeds via electrophilic aromatic substitution or radical pathways, depending on substituents. For 3-(3-nitrophenyl) derivatives, nitric acid acts as both nitrating agent and proton source, with regioselectivity influenced by the bicyclic system’s electron-withdrawing effects . Safety note : Nitric acid reactions require controlled conditions (e.g., cooling, inert atmosphere) due to exothermicity and potential decomposition .
Q. How can contradictory spectral data for bicyclo[2.2.1]heptan-2-ol derivatives be resolved?
- Methodological Answer : Discrepancies in GC-MS or NMR profiles (e.g., vs. 18) often arise from impurities or isomer co-elution. Advanced strategies include:
- 2D NMR (COSY, HSQC) to assign overlapping signals .
- High-resolution mass spectrometry (HRMS) to confirm molecular formulas .
- Dynamic NMR to study conformational exchange in solution .
Q. What synthetic strategies enable regioselective functionalization of bicyclo[2.2.1]heptan-2-ol?
- Methodological Answer :
- Baeyer-Villiger oxidation : Using mCPBA, ketone intermediates are converted to esters, which hydrolyze to alcohols with retained stereochemistry (e.g., bicyclo[2.2.1]hept-2-yl acetate → bicyclo[2.2.1]heptan-2-ol) .
- Protection/deprotection : Acetylation (e.g., 1,7,7-trimethyl derivatives) protects hydroxyl groups during subsequent reactions .
Q. How does ring strain in bicyclo[2.2.1]heptan-2-ol influence its thermodynamic stability and reactivity?
- Methodological Answer : The norbornane skeleton imposes ~30 kcal/mol strain energy, favoring ring-opening reactions under acidic or oxidative conditions. Computational studies (DFT or MD simulations) quantify strain effects on transition states . Experimental validation includes calorimetry to measure heat of combustion .
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